molecular formula C22H17NO2 B14579327 Methanone, (1-phenyl-2,3-aziridinediyl)bis[phenyl- CAS No. 61456-84-6

Methanone, (1-phenyl-2,3-aziridinediyl)bis[phenyl-

Cat. No.: B14579327
CAS No.: 61456-84-6
M. Wt: 327.4 g/mol
InChI Key: RXRWXOCMIAXYAD-UHFFFAOYSA-N
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Description

Methanone, (1-phenyl-2,3-aziridinediyl)bis[phenyl-] is a complex organic compound characterized by its unique structure, which includes an aziridine ring and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-phenyl-2,3-aziridinediyl)bis[phenyl-] typically involves the reaction of aziridine derivatives with phenylmethanone. One common method includes the use of a base such as sodium hydride to deprotonate the aziridine, followed by nucleophilic attack on the carbonyl carbon of phenylmethanone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-phenyl-2,3-aziridinediyl)bis[phenyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various aziridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methanone, (1-phenyl-2,3-aziridinediyl)bis[phenyl-] involves its interaction with biological molecules through its reactive aziridine ring. This ring can undergo nucleophilic attack by biomolecules, leading to the formation of covalent bonds and subsequent biological effects. The compound’s molecular targets include enzymes and proteins involved in cellular processes, which can be modulated by the formation of covalent adducts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (1-phenyl-2,3-aziridinediyl)bis[phenyl-] is unique due to its aziridine ring, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This feature sets it apart from other methanone derivatives and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61456-84-6

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

(3-benzoyl-1-phenylaziridin-2-yl)-phenylmethanone

InChI

InChI=1S/C22H17NO2/c24-21(16-10-4-1-5-11-16)19-20(22(25)17-12-6-2-7-13-17)23(19)18-14-8-3-9-15-18/h1-15,19-20H

InChI Key

RXRWXOCMIAXYAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(N2C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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